molecular formula C12H10N6O2S B11178099 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

Cat. No.: B11178099
M. Wt: 302.31 g/mol
InChI Key: WXHQBJWXYXQGOG-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide is a heterocyclic compound that contains both oxadiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or triazole rings.

    Substitution: Substituted derivatives at the phenyl ring or sulfanyl group.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound may also interact with DNA or proteins, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide is unique due to its combination of oxadiazole and triazole rings, which confer a broad spectrum of biological activities. Its sulfanyl linkage also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C12H10N6O2S

Molecular Weight

302.31 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C12H10N6O2S/c19-10(17-18-7-13-14-8-18)6-21-12-16-15-11(20-12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,19)

InChI Key

WXHQBJWXYXQGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NN3C=NN=C3

Origin of Product

United States

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